molecular formula C51H55NO19 B13655823 [3,4,5-triacetyloxy-6-[2-[1'-acetyl-7-[2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-2-yl]ethynyl]oxan-2-yl]methyl acetate

[3,4,5-triacetyloxy-6-[2-[1'-acetyl-7-[2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-2-yl]ethynyl]oxan-2-yl]methyl acetate

Cat. No.: B13655823
M. Wt: 986.0 g/mol
InChI Key: OTUMTURLLQSMKC-UHFFFAOYSA-N
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Description

[3,4,5-triacetyloxy-6-[2-[1’-acetyl-7-[2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4’-piperidine]-2-yl]ethynyl]oxan-2-yl]methyl acetate is a synthetic organic compound with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4,5-triacetyloxy-6-[2-[1’-acetyl-7-[2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4’-piperidine]-2-yl]ethynyl]oxan-2-yl]methyl acetate typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and acetylation. The reaction conditions may vary depending on the specific synthetic route chosen, but common reagents include acetic anhydride, catalysts such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

[3,4,5-triacetyloxy-6-[2-[1’-acetyl-7-[2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4’-piperidine]-2-yl]ethynyl]oxan-2-yl]methyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove acetyl groups or reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, [3,4,5-triacetyloxy-6-[2-[1’-acetyl-7-[2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4’-piperidine]-2-yl]ethynyl]oxan-2-yl]methyl acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules and systems. Its acetyl groups and spiro[fluorene-9,4’-piperidine] core could make it a candidate for drug development or as a probe for studying biochemical pathways.

Medicine

In medicine, [3,4,5-triacetyloxy-6-[2-[1’-acetyl-7-[2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4’-piperidine]-2-yl]ethynyl]oxan-2-yl]methyl acetate may have potential therapeutic applications. Its structure could be optimized to enhance its pharmacological properties, making it a candidate for the treatment of various diseases.

Industry

In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties. Its acetyl groups may also make it useful as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of [3,4,5-triacetyloxy-6-[2-[1’-acetyl-7-[2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4’-piperidine]-2-yl]ethynyl]oxan-2-yl]methyl acetate would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s acetyl groups may play a role in its binding affinity and specificity, while the spiro[fluorene-9,4’-piperidine] core could influence its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [3,4,5-triacetyloxy-6-[2-[1’-acetyl-7-[2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4’-piperidine]-2-yl]ethynyl]oxan-2-yl]methyl acetate may include other acetylated derivatives of spiro[fluorene-9,4’-piperidine] or related structures

Uniqueness

The uniqueness of [3,4,5-triacetyloxy-6-[2-[1’-acetyl-7-[2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4’-piperidine]-2-yl]ethynyl]oxan-2-yl]methyl acetate lies in its specific combination of functional groups and structural features

Properties

Molecular Formula

C51H55NO19

Molecular Weight

986.0 g/mol

IUPAC Name

[3,4,5-triacetyloxy-6-[2-[1'-acetyl-7-[2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-2-yl]ethynyl]oxan-2-yl]methyl acetate

InChI

InChI=1S/C51H55NO19/c1-26(53)52-20-18-51(19-21-52)39-22-35(12-16-41-45(64-29(4)56)49(68-33(8)60)47(66-31(6)58)43(70-41)24-62-27(2)54)10-14-37(39)38-15-11-36(23-40(38)51)13-17-42-46(65-30(5)57)50(69-34(9)61)48(67-32(7)59)44(71-42)25-63-28(3)55/h10-11,14-15,22-23,41-50H,18-21,24-25H2,1-9H3

InChI Key

OTUMTURLLQSMKC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)C#CC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C5=C2C=C(C=C5)C#CC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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